3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
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Overview
Description
3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate piperidine derivative. One common method involves the alkylation of 1-methyl-1H-1,2,4-triazole with 2-chloromethylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the triazole moiety.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol: Another triazole derivative with an ethanol substituent.
4-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid: A triazole derivative with a butanoic acid substituent.
Uniqueness
3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to the presence of both a piperidine ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C10H18N4/c1-14-10(12-8-13-14)5-4-9-3-2-6-11-7-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
NSWBLQQTRBKWQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CCC2CCCNC2 |
Origin of Product |
United States |
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